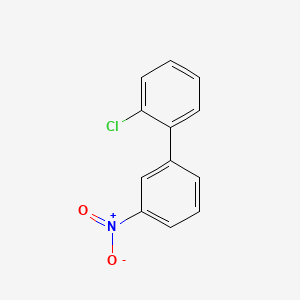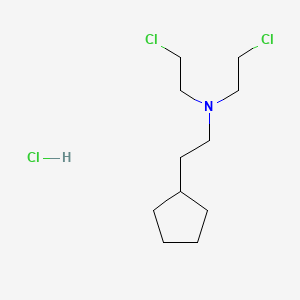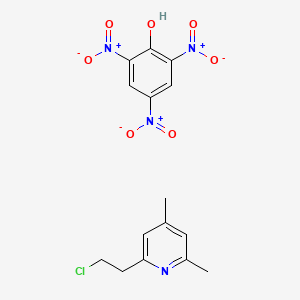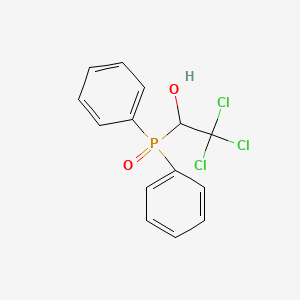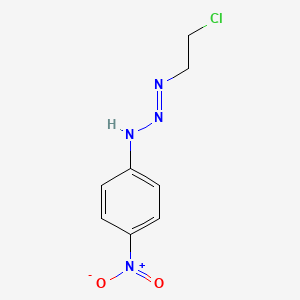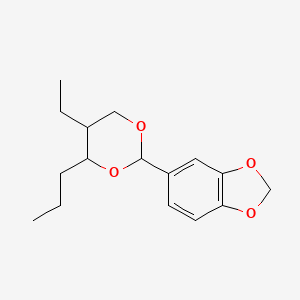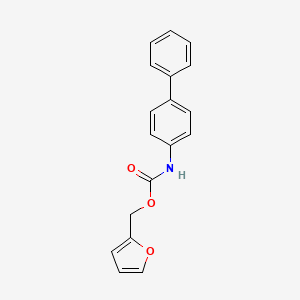
2-Furylmethyl N-(4-phenylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furylmethyl N-(4-phenylphenyl)carbamate is a chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . . This compound is characterized by the presence of a furylmethyl group and a biphenyl group connected through a carbamate linkage.
Preparation Methods
The synthesis of 2-Furylmethyl N-(4-phenylphenyl)carbamate typically involves the reaction of 2-furylmethanol with 4-phenylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-Furylmethyl N-(4-phenylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl or biphenyl groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Furylmethyl N-(4-phenylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological effects.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Furylmethyl N-(4-phenylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
2-Furylmethyl N-(4-phenylphenyl)carbamate can be compared with other similar compounds such as:
2-Furylmethyl N-phenylcarbamate: This compound has a similar structure but lacks the biphenyl group, which may result in different chemical and biological properties.
4-Phenylphenyl N-methylcarbamate: This compound contains a methyl group instead of the furylmethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6624-95-9 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
furan-2-ylmethyl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C18H15NO3/c20-18(22-13-17-7-4-12-21-17)19-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
InChI Key |
ONSWBZSDUAZVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


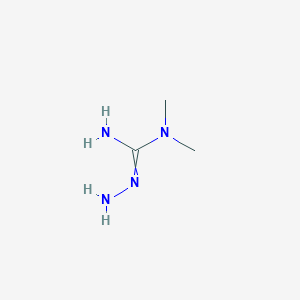
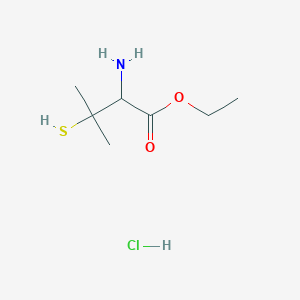


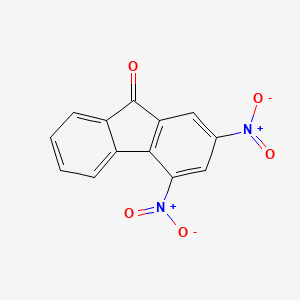
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
